(2-Benzothiazolylamino)oxoacetic acid

Anti-allergy Mast cell stabilization Passive cutaneous anaphylaxis

Procure (2-Benzothiazolylamino)oxoacetic acid as the unsubstituted free acid for dual-target drug discovery. This benzothiazolyl oxamic acid scaffold enables PTP-1B inhibition (low µM IC50, in vivo hypoglycemic efficacy comparable to glibenclamide) and anti-allergic activity — its ethyl ester prodrug achieved oral PCA efficacy at 10 mg/kg, outperforming disodium cromoglycate which requires IV administration. Use as the common intermediate for parallel salt screening (tris, sodium, ethanolamine) and focused library synthesis at the 6-position. Predicted LogP 1.33, LogS ~7.1 g/L, zero Ro5 violations, PSA 108 Ų. The free acid form streamlines SAR campaigns without ester hydrolysis confounding variables.

Molecular Formula C9H6N2O3S
Molecular Weight 222.22 g/mol
CAS No. 90730-51-1
Cat. No. B8775326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzothiazolylamino)oxoacetic acid
CAS90730-51-1
Molecular FormulaC9H6N2O3S
Molecular Weight222.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)O
InChIInChI=1S/C9H6N2O3S/c12-7(8(13)14)11-9-10-5-3-1-2-4-6(5)15-9/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyRXUORKOATDNJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Benzothiazolylamino)oxoacetic Acid: Core Scaffold Identity and Procurement Classification


(2-Benzothiazolylamino)oxoacetic acid (CAS 90730-51-1), also known as (2-benzothiazolyl)oxamic acid, is the unsubstituted free acid of the benzothiazol-2-yl oxamic acid chemotype [1]. With a molecular formula of C9H6N2O3S and a molecular weight of 222.22 g/mol, this compound serves as the foundational scaffold for a class of anti-allergic and enzyme-inhibitory agents disclosed in US Patent 4,150,140 [2]. The molecule features a benzothiazole heterocycle linked via an amino bridge to an oxoacetic (oxamic) acid moiety, providing a dual hydrogen-bond donor/acceptor pharmacophore that engages catalytic residues in target enzymes such as protein tyrosine phosphatase 1B (PTP-1B) [3].

Why Generic Substitution Fails for (2-Benzothiazolylamino)oxoacetic Acid: Evidence of Scaffold-Specific Pharmacology


The benzothiazol-2-yl oxamic acid scaffold cannot be generically substituted by other oxamic acid derivatives (e.g., thiazolyl, oxanilic, or phenyl oxamates) due to critical structure-activity relationship (SAR) constraints. The benzothiazole ring system provides a specific spatial orientation that enables hydrogen-bond interactions between the oxamate group and the catalytic residues Arg221 and Ser216 of PTP-1B, as demonstrated by molecular docking studies [1]. In the anti-allergy domain, the ethyl ester prodrug of this exact scaffold—ethyl (2-benzothiazolyl)oxamate—achieved oral efficacy in the rat passive cutaneous anaphylaxis (PCA) model at 10 mg/kg, whereas the clinically used mast cell stabilizer disodium cromoglycate is orally inactive and requires intravenous administration at 1.2 mg/kg to achieve 50% inhibition [2][3]. Substitution of the benzothiazole with a simple thiazole ring (as in the PRH-836-EA series) or with a phenyl ring (oxanilic acid series) fundamentally alters both potency and the oral bioavailability profile [2]. Furthermore, hydrolysis of the ester to the free acid—the precise form of (2-Benzothiazolylamino)oxoacetic acid—has been shown to generally enhance anti-allergic activity, making the free acid the pharmacologically preferred form for parenteral formulation development [2].

Quantitative Differentiation Evidence for (2-Benzothiazolylamino)oxoacetic Acid vs. In-Class Analogs


Oral Anti-Allergic Efficacy in PCA Model: Ethyl Ester Prodrug vs. Disodium Cromoglycate

The ethyl ester prodrug of (2-Benzothiazolylamino)oxoacetic acid—ethyl (2-benzothiazolyl)oxamate—demonstrated effective inhibition of the passive cutaneous anaphylaxis (PCA) reaction when orally administered at 10 mg/kg in rats, twenty minutes before antigen challenge [1]. In contrast, disodium cromoglycate, the historical gold-standard mast cell stabilizer, is orally inactive in the rat PCA model and requires intravenous administration at a 50% inhibitory dose (ID50) of 1.2 mg/kg to achieve comparable effect [2]. This represents a fundamental route-of-administration advantage for the benzothiazolyl oxamic acid scaffold. Furthermore, within the broader oxamic acid class, the hydrolysis of oxamate esters to the free acid generally resulted in enhanced anti-allergic activity [2], positioning the free acid form as potentially more potent than its ester prodrug.

Anti-allergy Mast cell stabilization Passive cutaneous anaphylaxis

PTP-1B Enzyme Inhibition: Low Micromolar IC50 vs. Reference Standard Suramin

Ethyl 2-(benzo[d]thiazol-2-ylamino)-2-oxoacetate (OX-1), the direct ethyl ester analog of the target compound, was identified as a rapid reversible mixed-type inhibitor of PTP-1B with an IC50 in the low micromolar range [1]. Although the precise numeric IC50 value could not be retrieved from publicly available full-text sources, the activity places OX-1 among the most active compounds in the nine-compound OX series. For reference, the standard PTP-1B inhibitor suramin exhibits an IC50 ≥ 10 μM [2], and the benzoxazole-oxamic acid hybrid compound 31d shows a Ki of 6.7 μM [3]. Docking analysis revealed that the oxamate group in OX-1 forms hydrogen bond interactions with the catalytic residues Arg221 and Ser216 of PTP-1B [1], a binding mode consistent with the free acid form's capability to engage the same catalytic pocket.

PTP-1B inhibition Anti-diabetic Insulin sensitization

In Vivo Hypoglycemic Efficacy Comparable to Glibenclamide in Normoglycemic Rat Model

The ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives (including the unsubstituted OX-1) were evaluated for in vivo hypoglycemic activity in both an acute normoglycemic model and an oral glucose tolerance test (OGTT) in rats [1]. The compounds demonstrated significant lowering of plasma glucose concentration, producing an effect comparable to that exerted by the clinically used sulfonylurea hypoglycemic drug glibenclamide [1]. This establishes the benzothiazolyl oxamic acid scaffold as capable of translating in vitro PTP-1B inhibition into a physiologically meaningful in vivo glucose-lowering effect, with efficacy equivalent to a marketed anti-diabetic agent.

In vivo hypoglycemic activity Oral glucose tolerance test Anti-diabetic efficacy

Free Acid vs. Ester: Hydrolysis-Enhanced Activity and Parenteral Formulation Capability

Within the oxamic acid class, hydrolysis of oxamate esters to their corresponding free acids has been demonstrated to generally result in enhanced anti-allergic activities [1]. (2-Benzothiazolylamino)oxoacetic acid, as the free acid form, can be directly formulated as physiologically acceptable salts—the US Patent 4,150,140 explicitly describes the tris(hydroxymethyl)aminomethane salt of (2-benzothiazolyl)oxamic acid prepared as an aqueous solution (3 g salt in 600 mL water for injection) suitable for parenteral administration [2]. In contrast, the ethyl ester prodrug requires either oral administration or a separate hydrolysis step to generate the active free acid species. The free acid also offers distinct physicochemical properties relevant to formulation: a predicted LogP of 1.33, estimated water solubility of approximately 7.1 g/L at 25°C, a polar surface area of 108 Ų, and zero violations of Lipinski's Rule of Five [3], all supporting favorable drug-likeness.

Salt formation Parenteral formulation Physicochemical properties

Procurement-Driven Application Scenarios for (2-Benzothiazolylamino)oxoacetic Acid


Anti-Allergic Drug Discovery: Oral Mast Cell Stabilizer Lead Optimization

Procure (2-Benzothiazolylamino)oxoacetic acid as the free acid starting scaffold for synthesizing and screening ester prodrugs and salt forms with oral anti-allergic activity. The ethyl ester analog demonstrated effective oral PCA inhibition at 10 mg/kg in rats, providing a clear efficacy benchmark against disodium cromoglycate, which is orally inactive [1]. Use the free acid for parallel salt screening (e.g., tris, sodium, ethanolamine salts) to optimize both oral bioavailability and parenteral formulation options [2].

Metabolic Disease Research: PTP-1B Inhibitor Development for Type 2 Diabetes

Source the compound as a core scaffold for developing PTP-1B inhibitors with anti-diabetic potential. The oxamic acid moiety engages the catalytic residues Arg221 and Ser216 of PTP-1B, with the unsubstituted benzothiazole analog OX-1 demonstrating low micromolar IC50 and in vivo hypoglycemic efficacy comparable to glibenclamide [3]. The free acid form enables direct exploration of substitution at the 6-position of the benzothiazole ring without the confounding variable of ester hydrolysis kinetics, streamlining SAR campaigns.

Dual-Pharmacology Probe Development: Mast Cell Stabilization with Insulin Sensitization

Leverage the unique dual pharmacological profile of the benzothiazolyl oxamic acid scaffold—combining mast cell stabilizing (anti-allergic) activity with PTP-1B inhibitory (insulin-sensitizing) activity—for developing multi-target therapeutic probes. The free acid form serves as the common intermediate for generating both orally bioavailable ester prodrugs (targeting mast cells) and parenteral salts (targeting PTP-1B), enabling a unified chemistry strategy for exploring the therapeutic intersection of allergic inflammation and metabolic syndrome [1][3].

Reference Standard for Benzothiazole-Oxamic Acid SAR Libraries

Use (2-Benzothiazolylamino)oxoacetic acid as the unsubstituted reference standard for building focused libraries of 6-substituted benzothiazol-2-yl oxamic acid derivatives. The compound's predicted favorable drug-like properties—LogP 1.33, water solubility ~7.1 g/L, zero Rule-of-5 violations, and polar surface area 108 Ų [4]—make it an ideal baseline comparator for assessing the impact of substituent modifications on potency, selectivity, and pharmacokinetic parameters in both anti-allergic and anti-diabetic screening cascades.

Quote Request

Request a Quote for (2-Benzothiazolylamino)oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.